molecular formula C22H19NO4S B2756634 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate CAS No. 610760-20-8

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate

Cat. No. B2756634
CAS RN: 610760-20-8
M. Wt: 393.46
InChI Key: LIWSWZDEJLVFBA-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate” is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, including anti-tubercular, anti-inflammatory, and anti-cancer activities .

Scientific Research Applications

Antimicrobial Applications

One study details the synthesis and characterization of a coumarin-thiazole derivative with notable antimicrobial activity. This compound, when incorporated into polyurethane varnishes, demonstrated significant antimicrobial effects, suggesting its potential use in antimicrobial coatings. The study highlights the biological safety and adherence to Lipinski's rule of five, indicating the derivative's suitability for pharmaceutical applications (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

Chemosensors for Cyanide Anions

Another research area involves the development of coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds have been synthesized and their ability to recognize cyanide anions through color changes and fluorescence quenching has been explored. This application is significant in environmental monitoring and forensic science (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Antitumor Activity

Research into coumarin and benzothiazole moieties has also led to the synthesis of compounds with promising in vitro antitumor activities. One study synthesized a series of novel chromenones bearing the benzothiazole moiety and evaluated their antitumor activities against various cancer cell lines. Some compounds exhibited significant activity, particularly against lung and colon cancer cells, suggesting potential for cancer treatment (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).

Mechanism of Action

Mode of Action

The mode of action of benzothiazole derivatives involves interaction with their targets leading to inhibition of their activity. For instance, in the case of topoisomerase I, these compounds can interact with DNA and strongly inhibit the enzyme . This interaction disrupts the normal functioning of the enzyme, thereby affecting the replication and transcription processes of the cells.

Biochemical Pathways

The biochemical pathways affected by benzothiazole derivatives are primarily related to DNA replication and transcription, given their inhibitory action on topoisomerase I . By inhibiting this enzyme, these compounds disrupt the normal unwinding and rewinding of DNA strands that occur during these processes. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-12-16(27-21(25)22(2,3)4)10-9-13-18(24)14(11-26-19(12)13)20-23-15-7-5-6-8-17(15)28-20/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWSWZDEJLVFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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